(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-3-yl)acrylamide
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Overview
Description
(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-3-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a benzyloxy group attached to a phenyl ring, a cyano group, and a pyridinyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-3-yl)acrylamide typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the 4-(benzyloxy)phenyl intermediate through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Acrylamide Formation: The intermediate is then reacted with acrylonitrile under basic conditions to form the acrylamide structure.
Coupling with Pyridinyl Group: Finally, the acrylamide is coupled with a pyridin-3-yl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-3-yl)acrylamide would depend on its specific application. For instance, if it is used as an inhibitor, it may interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-methoxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide
- (E)-3-(4-hydroxyphenyl)-2-cyano-N-(pyridin-3-yl)acrylamide
- (E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)acrylamide
Uniqueness
(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-3-yl)acrylamide is unique due to the presence of the benzyloxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing molecules with specific desired activities.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-phenylmethoxyphenyl)-N-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-7-4-12-24-15-20)13-17-8-10-21(11-9-17)27-16-18-5-2-1-3-6-18/h1-13,15H,16H2,(H,25,26)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQKMKTYWOXXBT-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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